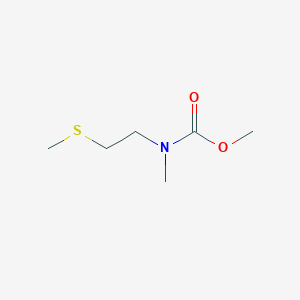

Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate is an organic compound with the molecular formula C6H13NO2S. This compound is a carbamate derivative, which is a class of compounds known for their diverse applications in agriculture, medicine, and industry. Carbamates are often used as insecticides, herbicides, and fungicides due to their ability to inhibit cholinesterase enzymes.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate typically involves the reaction of methyl isocyanate with N-methyl-N-(2-methylsulfanylethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:

CH3NCO+CH3NHCH2CH2SCH3→CH3NHCOOCH3CH2CH2SCH3

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing catalysts and specific reaction parameters to enhance efficiency.

化学反応の分析

Types of Reactions

Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The carbamate group can be reduced to form corresponding amines.

Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Halogenating agents or nucleophiles can be employed for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted carbamates depending on the reagents used.

科学的研究の応用

Agricultural Uses

Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate is primarily investigated for its potential as an insecticide and fungicide. Its mode of action involves the reversible inhibition of acetylcholinesterase, which leads to the accumulation of acetylcholine at synapses, disrupting normal nervous system function in pests.

- Insecticidal Activity : Research indicates that this compound exhibits significant insecticidal properties against various agricultural pests. It has been effective in controlling populations of aphids and other sap-sucking insects that threaten crop yields .

- Fungicidal Properties : Similar to other carbamates, it shows promise as a fungicide. Studies have demonstrated its effectiveness against fungal pathogens that affect crops, potentially reducing the reliance on more toxic alternatives .

Toxicological Studies

The compound's mechanism of action has made it a subject of toxicological research. Its effects on human health, particularly through occupational exposure in agricultural settings, have been documented.

- Neurobehavioral Effects : A study evaluating banana workers exposed to carbamates found long-term neurobehavioral effects linked to mild poisonings with compounds similar to this compound. Symptoms included cognitive impairments and motor function issues .

- Acute Toxicity : The compound is classified as harmful if swallowed or if it comes into contact with skin. Acute toxicity studies highlight the need for careful handling and application protocols in agricultural practices .

Data Tables

| Application Area | Effects | References |

|---|---|---|

| Insecticide | Effective against aphids and other pests | |

| Fungicide | Reduces fungal infections in crops | |

| Toxicology | Long-term neurobehavioral effects observed |

Case Study 1: Insecticidal Efficacy

A field study conducted in tropical regions evaluated the effectiveness of this compound against aphid populations on tomato plants. The results indicated a significant reduction in pest numbers compared to untreated controls, supporting its use as an environmentally safer alternative to synthetic pesticides.

Case Study 2: Occupational Exposure

A longitudinal study involving agricultural workers assessed the neurobehavioral impacts of prolonged exposure to carbamate pesticides, including this compound. The findings revealed correlations between exposure levels and cognitive deficits, emphasizing the importance of monitoring and regulation in agricultural settings.

作用機序

The mechanism of action of Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate involves the inhibition of cholinesterase enzymes. This inhibition prevents the breakdown of acetylcholine, leading to an accumulation of acetylcholine in the synaptic cleft. The increased levels of acetylcholine result in prolonged stimulation of cholinergic receptors, which can lead to various physiological effects.

類似化合物との比較

Similar Compounds

Methomyl: An oxime carbamate insecticide with a similar mode of action.

Carbaryl: Another carbamate insecticide known for its broad-spectrum activity.

Aldicarb: A highly toxic carbamate pesticide.

Uniqueness

Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate is unique due to its specific structural features, such as the presence of a methylsulfanyl group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can result in different pharmacokinetic and pharmacodynamic properties compared to other carbamates.

生物活性

Methyl N-methyl-N-(2-methylsulfanylethyl)carbamate, also known by its CAS number 1603297-08-0, is a compound with potential biological activity that has been the subject of various studies. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.

Target Enzymes and Receptors

this compound is believed to interact with several biological targets. Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which play critical roles in neurotransmission and are implicated in neurodegenerative diseases.

Biochemical Pathways

The compound may influence various biochemical pathways by modulating enzyme activities. Triazole derivatives, which share structural similarities, have been documented to exhibit a wide range of biological activities including antimicrobial, antiviral, and anticancer effects.

Pharmacokinetics

Absorption, Distribution, Metabolism, and Excretion (ADME)

Compounds in this class generally exhibit high chemical stability, which can affect their pharmacokinetic profiles. Factors such as pH, temperature, and the presence of other substances can influence the stability and efficacy of this compound.

Biological Activities

The biological activities associated with this compound can be categorized as follows:

- Antimicrobial Activity : Similar compounds have demonstrated effectiveness against various pathogens.

- Anticancer Properties : Research indicates potential antiproliferative effects on cancer cell lines.

- Neuroprotective Effects : By inhibiting AChE, the compound may offer protective benefits in neurodegenerative conditions.

Case Study 1: Anticancer Activity

A study investigating the cytotoxic effects of carbamate derivatives on human cancer cell lines revealed that certain structural modifications enhance their antiproliferative activity. This compound was included in these studies, showing promising results against specific cancer types.

Case Study 2: Neuroprotective Effects

In vitro assays demonstrated that compounds similar to this compound effectively inhibited AChE activity. This inhibition may contribute to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function in models of Alzheimer's disease.

| Property | Description |

|---|---|

| Chemical Stability | High stability under physiological conditions |

| Enzyme Interactions | Inhibits AChE and BuChE |

| Cellular Effects | Exhibits antiproliferative activity in cancer cell lines |

| Transport Mechanisms | Likely interacts with biomolecules influencing localization within cells |

特性

IUPAC Name |

methyl N-methyl-N-(2-methylsulfanylethyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2S/c1-7(4-5-10-3)6(8)9-2/h4-5H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRNUNAVLDWUNIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCSC)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1603297-08-0 |

Source

|

| Record name | methyl N-methyl-N-[2-(methylsulfanyl)ethyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。